![molecular formula C8H6F2S B14566739 [(2,2-Difluoroethenyl)sulfanyl]benzene CAS No. 61698-70-2](/img/structure/B14566739.png)
[(2,2-Difluoroethenyl)sulfanyl]benzene
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Overview
Description
[(2,2-Difluoroethenyl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a (2,2-difluoroethenyl)sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution, where the benzene ring reacts with an electrophile to form the desired product . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of [(2,2-Difluoroethenyl)sulfanyl]benzene may involve large-scale electrophilic aromatic substitution reactions. The process is scaled up to accommodate higher volumes, and additional steps may be taken to ensure the consistency and quality of the final product. This includes purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(2,2-Difluoroethenyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the (2,2-difluoroethenyl)sulfanyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzene ring or the (2,2-difluoroethenyl)sulfanyl group is replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzene derivatives.
Scientific Research Applications
[(2,2-Difluoroethenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2,2-Difluoroethenyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The (2,2-difluoroethenyl)sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
[(2,2-Difluoroethenyl)sulfanyl]benzene can be compared to other similar compounds, such as:
(2,2-Difluoroethenyl)benzene: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
(2,2-Difluoroethenyl)thiophene: Contains a thiophene ring instead of a benzene ring, leading to variations in aromaticity and reactivity.
(2,2-Difluoroethenyl)sulfanyl]toluene: Includes a methyl group on the benzene ring, affecting its chemical behavior.
Properties
CAS No. |
61698-70-2 |
---|---|
Molecular Formula |
C8H6F2S |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
2,2-difluoroethenylsulfanylbenzene |
InChI |
InChI=1S/C8H6F2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-6H |
InChI Key |
OKTVHMGYPOZNHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC=C(F)F |
Origin of Product |
United States |
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